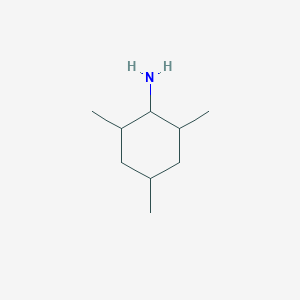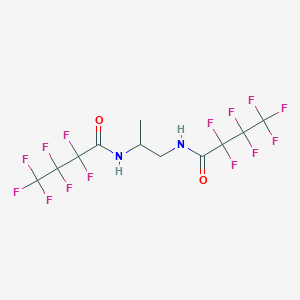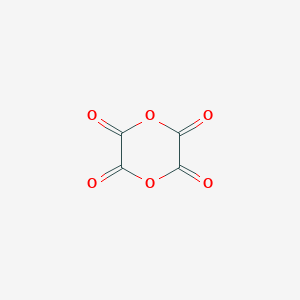![molecular formula C19H40O3 B14147657 1-[Bis(hexyloxy)methoxy]hexane CAS No. 4459-32-9](/img/structure/B14147657.png)
1-[Bis(hexyloxy)methoxy]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Bis(hexyloxy)methoxy]hexane, also known as Hexane, 1,1’-[methylenebis(oxy)]bis-, is an organic compound with the molecular formula C19H40O3. It is characterized by its unique structure, which includes two hexyloxy groups attached to a methoxy group.
Méthodes De Préparation
The synthesis of 1-[Bis(hexyloxy)methoxy]hexane typically involves the reaction of hexanol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of hexanol to form the final product. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of several hours .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
1-[Bis(hexyloxy)methoxy]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can replace the hexyloxy groups with other functional groups. .
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[Bis(hexyloxy)methoxy]hexane has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of lipid membranes and their interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with lipid bilayers.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial formulations
Mécanisme D'action
The mechanism of action of 1-[Bis(hexyloxy)methoxy]hexane involves its interaction with lipid membranes. The compound can insert itself into the lipid bilayer, altering its properties and affecting the function of membrane-bound proteins. This interaction can influence various cellular processes, including signal transduction and membrane transport .
Comparaison Avec Des Composés Similaires
1-[Bis(hexyloxy)methoxy]hexane can be compared with other similar compounds, such as:
Hexane, 1,1’-oxybis-: This compound has a similar structure but lacks the methoxy group, making it less versatile in certain applications.
Hexane, 1-methoxy-: This compound has a methoxy group but only one hexyloxy group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its dual hexyloxy groups, which provide it with distinct chemical and physical properties .
Propriétés
Numéro CAS |
4459-32-9 |
|---|---|
Formule moléculaire |
C19H40O3 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
1-(dihexoxymethoxy)hexane |
InChI |
InChI=1S/C19H40O3/c1-4-7-10-13-16-20-19(21-17-14-11-8-5-2)22-18-15-12-9-6-3/h19H,4-18H2,1-3H3 |
Clé InChI |
AGQSMVCZSRTXFB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(OCCCCCC)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


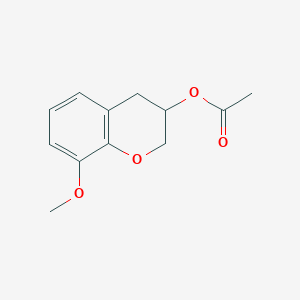
![2-(3-fluorophenyl)-N-[3-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B14147591.png)

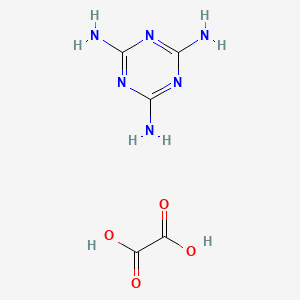
![1,5-Dimethyl (4S)-4-(2-aminoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate](/img/structure/B14147609.png)
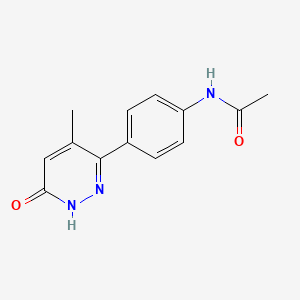
![2,5-Dimethyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazole](/img/structure/B14147614.png)
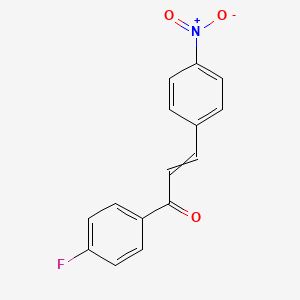
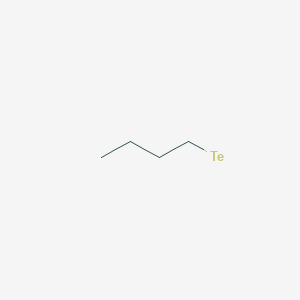
![N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide](/img/structure/B14147633.png)
